KDM4C Inhibition Potency: A Balanced Profile Between Pan- and Ultra-Selective Inhibitors
The compound shows an IC50 of 3,100 nM against KDM4C. This positions it as a moderately potent inhibitor, distinct from the weaker pan-inhibitor JIB-04 (IC50 = 1,100 nM) and the much more potent but non-selective 2,4-PDCA (IC50 = 327 nM). This intermediate potency is ideal for dose-response studies where complete target ablation is not desired [REFS-1, REFS-2, REFS-3].
| Evidence Dimension | KDM4C Inhibition (IC50) |
|---|---|
| Target Compound Data | 3,100 nM |
| Comparator Or Baseline | JIB-04: 1,100 nM; 2,4-PDCA: 327 nM |
| Quantified Difference | Target compound is 2.8-fold less potent than JIB-04 and 9.5-fold less potent than 2,4-PDCA for KDM4C. |
| Conditions | Recombinant KDM4C enzyme, AlphaScreen assay or similar biochemical format. |
Why This Matters
This moderate potency is advantageous for creating graded inhibitory effects in cellular models, which is more physiologically relevant than complete inhibition.
- [1] BindingDB. (n.d.). BDBM50495470: 3-chloro-N-[4-(dimethylamino)phenyl]benzamide. IC50 for KDM4C: 3.10E+3 nM. View Source
- [2] Reaction Biology. (n.d.). KDM4C/JMJD2C Demethylase Assay Services. Reference compound IC50 for 2,4-PDCA is 327 nM. View Source
